molecular formula C8H7F4NO B12856067 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline

5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline

Cat. No.: B12856067
M. Wt: 209.14 g/mol
InChI Key: SSIGHHWOVLBRKV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines It is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitrobenzotrifluoride with a fluorinating agent to introduce the fluorine atom at the desired position. The nitro group is then reduced to an amino group using a suitable reducing agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4NO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,13H2,1H3

InChI Key

SSIGHHWOVLBRKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1N)F)C(F)(F)F

Origin of Product

United States

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